![molecular formula C20H18BrN3O4 B1231736 2-Bromo-6-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1231736.png)
2-Bromo-6-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone
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Overview
Description
2-bromo-6-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone is a pyridopyrimidine.
Scientific Research Applications
Synthesis and Derivatives
- The synthesis of various 2,3-disubstituted 6-bromo-4(3H)-quinazolinones has been described, including their conversion to 4-quinazolinethiones and various derivatives with antibacterial properties (Badr, El-Sherief, & Mahmoud, 1980).
Antiallergy Activity
- A study on 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids revealed several analogues with potent oral antiallergy activity, outperforming cromolyn sodium and doxantrazole in certain tests (Schwender et al., 1979).
Acylation and Regioselectivity Studies
- Research on acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide provides insights into the influence of base and acyl chloride on regioselectivity in the production of pyrroline derivatives (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
Antiviral and Cytotoxic Activity
- 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones have been synthesized and evaluated for antiviral activity against various viruses, with some compounds showing potential activity against Pox viruses (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Solid-Phase Synthesis
- A solid-phase synthesis approach has been developed for fused [2,1-b]quinazolinone alkaloids, useful in the preparation of compounds like vasicinone and deoxyvasicinone (Kamal, Shankaraiah, Devaiah, & Reddy, 2006).
Dopamine Agonist Activity
- Research on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes revealed that certain derivatives exhibited potent dopamine agonist activity in specific assays (Brubaker & Colley, 1986).
properties
Product Name |
2-Bromo-6-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone |
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Molecular Formula |
C20H18BrN3O4 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-bromo-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C20H18BrN3O4/c21-13-3-4-16-15(12-13)19(26)24-7-1-2-14(17(24)22-16)18(25)23-8-5-20(6-9-23)27-10-11-28-20/h1-4,7,12H,5-6,8-11H2 |
InChI Key |
OOJANGFXTFGKRR-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=CN4C3=NC5=C(C4=O)C=C(C=C5)Br |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=CN4C3=NC5=C(C4=O)C=C(C=C5)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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